4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 328539-30-6
VCID: VC21461285
InChI: InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27)
SMILES: C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-]
Molecular Formula: C21H15N5O6
Molecular Weight: 433.4g/mol

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 328539-30-6

Cat. No.: VC21461285

Molecular Formula: C21H15N5O6

Molecular Weight: 433.4g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one - 328539-30-6

Specification

CAS No. 328539-30-6
Molecular Formula C21H15N5O6
Molecular Weight 433.4g/mol
IUPAC Name 4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27)
Standard InChI Key QYBKXJGBOGXEHE-UHFFFAOYSA-N
SMILES C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-]
Canonical SMILES C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a quinoxalinone derivative with multiple functional groups. The compound is characterized by the following properties:

PropertyValue
CAS Number328539-30-6
Molecular FormulaC21H15N5O6
Molecular Weight433.4 g/mol
IUPAC Name4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one
Standard InChIInChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27)
Standard InChIKeyQYBKXJGBOGXEHE-UHFFFAOYSA-N
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)N+[O-])NC4=CC=CC=C4)N+[O-]

The compound combines a dihydroquinoxalin-2(1H)-one core scaffold with a 3,5-dinitro-4-(phenylamino)benzoyl moiety attached at the 4-position of the dihydroquinoxalinone ring.

Structural Features and Chemical Properties

The molecule consists of three main structural components:

  • A 3,4-dihydroquinoxalin-2(1H)-one core (a benzene-fused ketopiperazine)

  • A benzoyl linking group at the 4-position

  • A phenylamino group with two nitro substituents at the 3,5-positions of the benzoyl ring

This structure results in a complex molecule with multiple points for hydrogen bonding, π-π interactions, and electron-rich and electron-deficient regions that could potentially interact with biological targets. The 3,4-dihydroquinoxalin-2-one core is particularly notable as it represents a bicyclic, benzene-fused ketopiperazine with the carbonyl group in the 2-position, known for its versatility in medicinal chemistry .

The presence of the two nitro groups creates electron-deficient regions, while the phenylamino group introduces electron density, potentially creating an interesting electronic distribution across the molecule that could be significant for its biological activity.

Substituent TypeActivity Level
Fluorine-containingHigh activity
Methyl/MethoxyModerate activity
Bromo/ChloroLow/No activity

Notably, compounds with fluorine substituents demonstrated activity comparable to the standard antibiotic ciprofloxacin in some cases, while compounds with methyl and methoxy substituents showed moderate activity .

Given the presence of nitro groups and a phenylamino moiety in 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, this compound might exhibit unique biological properties that differ from those of previously studied derivatives. The nitro groups, in particular, could influence both the electronic properties and the biological activity of the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator